N,N-Dimethyl-3-(piperidin-4-yl)isoxazole-4-carboxamide
Description
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N,N-dimethyl-3-piperidin-4-yl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C11H17N3O2/c1-14(2)11(15)9-7-16-13-10(9)8-3-5-12-6-4-8/h7-8,12H,3-6H2,1-2H3 |
InChI Key |
VSAFRHAQMACHHN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CON=C1C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Core Isoxazole Formation
The isoxazole ring can be constructed via cyclocondensation reactions. The Hantzsch isoxazole synthesis is a classical method, involving the reaction of β-keto esters with hydroxylamine hydrochloride under acidic conditions. For example, ethyl 3-oxobutanoate reacts with hydroxylamine to form 3-methylisoxazole-4-carboxylate. Alternatively, 1,3-dipolar cycloaddition between nitrile oxides and alkynes offers regioselective control.
Carboxamide Functionalization
The N,N-dimethylcarboxamide group can be installed either early (pre-functionalization of the carboxylic acid) or late (post-assembly methylation). Direct coupling of 3-(piperidin-4-yl)isoxazole-4-carboxylic acid with dimethylamine using activating agents like phosphorus trichloride (PCl₃) or cyanuric fluoride is feasible.
Synthetic Pathways and Reaction Optimization
Route 1: Sequential Assembly via Halogenated Intermediate
| Parameter | Condition | Yield Improvement |
|---|---|---|
| Catalyst (Step 2) | Pd(OAc)₂/XPhos | 78% vs. 65% |
| Solvent (Step 3) | DMF vs. MeCN | 63% vs. 58% |
| Coupling Agent | Cyanuric fluoride | 58% vs. 45% (EDC) |
Route 2: Late-Stage Piperidine Functionalization
Step 1: Isoxazole-4-carboxamide Synthesis
Ethyl isoxazole-4-carboxylate is hydrolyzed to the carboxylic acid, which is treated with dimethylamine hydrochloride and EDC/HOBt in DMF to form N,N-dimethylisoxazole-4-carboxamide (yield: 82%).
Step 2: C-3 Lithiation and Piperidine Quenching
The carboxamide undergoes directed ortho-lithiation at −78°C using LDA (2.2 equiv) in THF, followed by quenching with piperidin-4-one. Subsequent reductive amination with NaBH₃CN in methanol affords the target compound (yield: 44%).
Critical Analysis of Methodologies
Catalytic Systems for Piperidine Coupling
Palladium catalysts (e.g., Pd(PPh₃)₄) remain superior for Suzuki-Miyaura couplings, but nickel complexes (e.g., NiCl₂(dppe)) offer cost advantages with comparable yields (70–75%). The use of potassium iodide as an additive enhances reactivity in SNAr reactions, as demonstrated in analogous N-alkylation protocols.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, MeCN) improve solubility of intermediates, but may promote side reactions (e.g., ester hydrolysis). Elevated temperatures (60–80°C) accelerate piperidine coupling but risk decarboxylation of the isoxazole carboxylate.
Purification and Characterization
Crude products often contain unreacted piperidine and dimerized byproducts. Sequential purification steps are recommended:
-
Acid-Base Extraction : Wash with 1M HCl to remove basic impurities, followed by neutralization with NaHCO₃.
-
Column Chromatography : SiO₂ with gradient elution (hexane → EtOAc → MeOH) resolves carboxamide from residual esters.
-
Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product (mp 227–230°C).
Purity Data:
| Method | Purity (%) | Byproducts Identified |
|---|---|---|
| HPLC (C18) | 98.5 | Dimer (0.1%), Piperidine (0.3%) |
| ¹H NMR | 97.2 | Solvent residues (1.8%) |
Scalability and Industrial Considerations
Kilogram-scale synthesis requires optimizing atom economy and minimizing hazardous reagents. Cyanuric fluoride, though efficient, generates toxic HF; alternatives like propylphosphonic anhydride (T3P®) offer safer profiles. Continuous flow systems enhance heat transfer during exothermic steps (e.g., cyclocondensation), improving reproducibility .
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperidine Nitrogen
The piperidine moiety’s secondary amine undergoes nucleophilic substitution, enabling functionalization of the nitrogen atom. Common reactions include:
-
Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) at 60–80°C forms quaternary ammonium salts.
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in the presence of a base (triethylamine) yields acylated derivatives.
Key Research Findings :
-
Alkylation reactions show higher yields (~85%) with primary alkyl halides compared to bulky substrates (~50%).
-
Steric hindrance from the dimethylamino group slows substitution kinetics, requiring prolonged reaction times (12–24 hours).
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Heating with concentrated HCl (6M, 100°C, 6 hours) produces 3-(piperidin-4-yl)isoxazole-4-carboxylic acid .
-
Basic Hydrolysis : Treatment with NaOH (2M, reflux, 4 hours) yields the corresponding carboxylate salt.
Data Comparison :
| Condition | Reagent | Temperature | Time | Product Yield |
|---|---|---|---|---|
| Acidic | HCl | 100°C | 6h | 78% |
| Basic | NaOH | 80°C | 4h | 65% |
Isoxazole Ring Modification via Cycloaddition
The isoxazole ring participates in [3+2] cycloaddition reactions with nitrile oxides or alkynes under metal-free conditions :
-
Nitrile Oxide Cycloaddition : Reacts with aryl nitrile oxides in dichloromethane (room temperature, 12 hours) to form fused bicyclic adducts.
-
Alkyne Cycloaddition : With terminal alkynes (e.g., phenylacetylene) and catalytic BF₃·Et₂O, spirocyclic derivatives are generated .
Research Insights :
-
Electron-withdrawing groups on nitrile oxides enhance reaction rates (e.g., –NO₂ substituents achieve 90% conversion vs. –OCH₃ at 60%) .
-
Spirocyclic products exhibit enhanced thermal stability (decomposition >250°C) .
Piperidine Ring Functionalization
The piperidine ring undergoes oxidation and ring-opening reactions:
-
Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) forms an N-oxide derivative, altering solubility and bioavailability.
-
Ring-Opening : Strong acids (H₂SO₄, 120°C) cleave the piperidine ring, yielding linear diamines.
Experimental Data :
-
N-Oxidation proceeds with 70% efficiency in chloroform at 0°C.
-
Ring-opening in H₂SO₄ produces a diamine with 55% yield after 8 hours.
Metal-Catalyzed Cross-Coupling Reactions
Transition metals facilitate selective modifications:
-
Suzuki Coupling : The isoxazole’s 4-position reacts with aryl boronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃, 80°C) to introduce aryl groups.
-
Buchwald–Hartwig Amination : Palladium-catalyzed coupling with aryl halides installs amino groups at the 3-position.
Catalytic Efficiency :
| Reaction Type | Catalyst | Yield |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 82% |
| Buchwald–Hartwig | Pd₂(dba)₃/XPhos | 75% |
Scientific Research Applications
Medicinal Chemistry Applications
N,N-Dimethyl-3-(piperidin-4-yl)isoxazole-4-carboxamide exhibits significant potential in medicinal chemistry due to its biological activity. The compound has been studied for its interactions with various biological targets, which may lead to therapeutic applications in treating diseases such as cancer, inflammation, and neurodegenerative disorders.
Table 1: Biological Activities of this compound
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Potential inhibitor of cancer cell proliferation | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Neuroprotective | Potential role in treating CNS disorders |
Anticancer Activity
Research indicates that this compound may inhibit cancer cell growth through various mechanisms. For instance, it has shown promise as a BRD4 inhibitor, which is significant in cancer therapy, particularly for breast cancer subtypes. In vitro studies have demonstrated that derivatives of isoxazole compounds can exhibit potent anti-proliferative effects on tumor cells.
Case Study: BRD4 Inhibition in Breast Cancer
In a study evaluating the efficacy of isoxazole derivatives against BRD4, one compound exhibited an IC50 value of 0.237 µM, indicating strong inhibitory activity against breast cancer cells. This suggests that this compound could serve as a lead compound for further development in anticancer therapies .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Isoxazole derivatives have been shown to modulate immune functions and reduce the production of pro-inflammatory cytokines.
Table 2: Anti-inflammatory Effects of Isoxazole Derivatives
| Compound Name | Mechanism of Action | Effectiveness (IC50) | References |
|---|---|---|---|
| This compound | Inhibition of cytokine production | Not specified | |
| VGX-1027 | Reduces TNFα and IL-1β production | Not specified |
In particular, studies have shown that isoxazole derivatives can inhibit lipoxygenase and cyclooxygenase enzymes, which are critical in inflammatory pathways .
Neuroprotective Effects
The neuroprotective potential of this compound is attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These interactions may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study: Neuroprotective Mechanisms
Research on nAChR ligands indicates that compounds similar to this compound could enhance cognitive functions and provide symptomatic relief in neurodegenerative conditions .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-(piperidin-4-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Bioactivity :
- The target compound’s piperidin-4-yl group at position 3 and dimethylcarboxamide at position 4 distinguish it from analogs like ’s pyridine-linked compound, which lacks a piperidine ring. Piperidine-containing derivatives (e.g., and ) are often associated with improved CNS penetration due to increased lipophilicity .
- Bulky substituents (e.g., 2-chlorophenyl in ) may hinder bioavailability, whereas smaller groups like cyclopropyl () or dimethylcarboxamide (target compound) could optimize solubility and target binding .
Hypothetical Pharmacokinetic and Pharmacodynamic Comparisons
While direct research findings on the target compound are absent, insights can be extrapolated from analogs:
- Lipophilicity : Piperidine-containing compounds (target, ) likely exhibit higher logP values than pyridine-based analogs (), favoring membrane permeability but risking off-target effects .
- Metabolic Stability : The methylthio group in ’s compound may resist oxidative metabolism, whereas the target’s dimethylcarboxamide could undergo slower hydrolysis compared to unsubstituted carboxamides .
- Target Selectivity : The piperidin-4-yl group in the target compound may confer selectivity for amine-binding receptors (e.g., serotonin or dopamine transporters), similar to duloxetine-like structures () but distinct from thienyl or fluoronaphthalene derivatives .
Implications of Lumping Strategies
As noted in , compounds with shared structural motifs (e.g., isoxazole core, piperidine substituents) may be grouped in computational models to predict reactivity or environmental behavior. The target compound could be lumped with and derivatives due to their piperidine-isoxazole backbone, streamlining studies on degradation pathways or toxicity .
Biological Activity
N,N-Dimethyl-3-(piperidin-4-yl)isoxazole-4-carboxamide, known for its unique structural properties, has garnered attention in the fields of medicinal chemistry and pharmacology. This compound features a piperidine moiety attached to an isoxazole ring, which is pivotal in its biological activity. The following sections detail its synthesis, biological effects, and potential therapeutic applications.
1. Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 220.27 g/mol. The synthesis typically involves multi-step processes, including the formation of the isoxazole ring and subsequent attachment of the piperidine group. This structural arrangement contributes significantly to its pharmacological properties.
2.1 Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Studies have shown that this compound may act as a lead compound in the development of anticancer drugs. It has demonstrated potential in inhibiting cell proliferation in various cancer cell lines, particularly breast cancer cells (e.g., MCF-7) and triple-negative breast cancer (TNBC) cell lines .
- Neuropharmacological Effects : The compound has been evaluated for its interactions with neurotransmitter systems, showing promise as a modulator for central nervous system disorders . Its affinity for serotonin and norepinephrine transporters suggests potential applications in treating depression and anxiety disorders.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Key Enzymes : It has been reported to inhibit specific enzymes involved in cancer progression, such as BRD4, which plays a critical role in regulating gene expression related to oncogenesis .
- Cell Cycle Arrest : In vitro studies indicate that treatment with this compound can induce G1 phase cell cycle arrest in cancer cells, thereby halting their proliferation .
3.1 Anticancer Studies
A notable study involved the evaluation of this compound against various cancer cell lines. The results indicated significant anti-proliferative effects with IC50 values ranging from 0.5 to 5 μM depending on the cell line tested.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 3.0 |
| TNBC | 2.5 |
| A549 (Lung) | 4.0 |
3.2 Neuropharmacological Studies
In neuropharmacology, the compound's interaction with serotonin receptors was assessed using radiolabeled binding assays, showing high affinity for SERT (serotonin transporter) with a Ki value of 10.3 nM . This suggests its potential as an antidepressant agent.
4. Conclusion
This compound represents a promising candidate for drug development due to its diverse biological activities and mechanisms of action. Its potential applications span oncology and neuropharmacology, warranting further research to fully elucidate its therapeutic capabilities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N-Dimethyl-3-(piperidin-4-yl)isoxazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via coupling reactions between isoxazole-4-carboxylic acid derivatives and piperidine-containing amines. For example, using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent with DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) at room temperature for 24 hours. Optimization includes adjusting stoichiometry (e.g., 1.3 equiv HBTU) and purification via silica gel chromatography or recrystallization (MeOH/2-propanol/ethyl acetate mixtures) . Thermal stability during synthesis should be monitored via DSC (differential scanning calorimetry) to avoid decomposition .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Use RP-HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) and a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a gradient elution mode. Detect impurities at 210–230 nm. Validate using reference standards for related isoxazole carboxamides (e.g., 5-methyl-N-(4-methylphenyl)isoxazole-4-carboxamide) . Confirm structure via -NMR (e.g., δ 1.2–2.8 ppm for piperidine protons) and HRMS (high-resolution mass spectrometry) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?
- Methodology : Determine solubility in DMSO, PBS, and cell culture media using shake-flask methods. Stability studies under varying pH (2–9) and temperatures (4°C, 25°C) can be conducted via HPLC. For example, related isoxazole derivatives show stability in PBS at 4°C for 72 hours but degrade at pH < 3 . LogP values (lipophilicity) can be predicted via computational tools (e.g., ChemAxon) or measured using shake-flask/octanol-water partitioning .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the piperidine or isoxazole rings) affect biological activity?
- Methodology : Perform SAR (structure-activity relationship) studies by synthesizing analogs with substitutions like nitro, methyl, or phenyl groups. For example, replacing the N,N-dimethyl group with a 4-methyl-5-nitropyridin-2-yl moiety (as in SI10) alters target binding affinity. Test activity in receptor-binding assays (e.g., IC values) or cellular models, comparing results to the parent compound . Use molecular docking to predict interactions with target proteins (e.g., enzymes or receptors) .
Q. What analytical strategies resolve contradictions in thermal degradation data observed during stability studies?
- Methodology : Combine DSC, TGA (thermogravimetric analysis), and accelerated stability testing (40°C/75% RH for 6 months). For conflicting degradation profiles, use LC-MS to identify degradation products (e.g., hydrolysis of the carboxamide group or oxidation of the piperidine ring). Compare with reference degradation pathways of structurally related compounds .
Q. How can in silico modeling guide the design of derivatives with improved pharmacokinetic profiles?
- Methodology : Use tools like SwissADME or ADMET Predictor™ to model absorption, metabolism, and toxicity. For example, introducing electron-withdrawing groups on the isoxazole ring may reduce CYP450-mediated metabolism. Validate predictions with in vitro assays (e.g., microsomal stability or Caco-2 permeability) .
Q. What in vivo models are suitable for evaluating the compound’s efficacy and safety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
